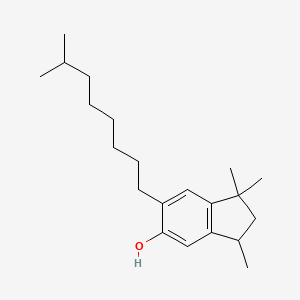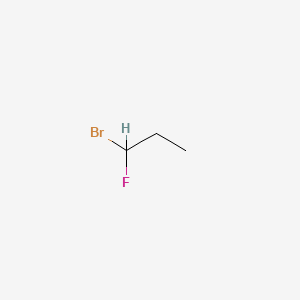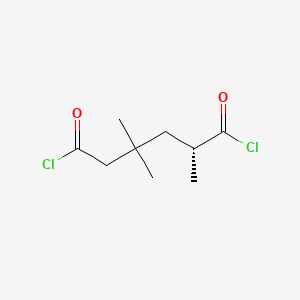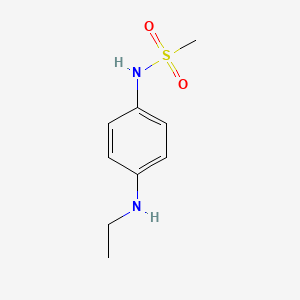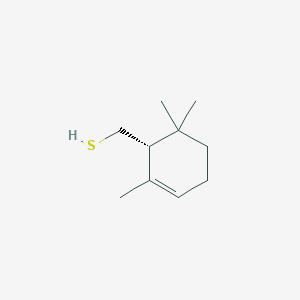![molecular formula C25H52N6O3 B12664818 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea CAS No. 94134-81-3](/img/structure/B12664818.png)
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is a complex organic compound with the molecular formula C25H52N6O3. This compound is characterized by its unique structure, which includes two carbamoylaminoethyl groups and an octadecylurea moiety. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea typically involves the reaction of octadecyl isocyanate with ethylenediamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C18H37NCO} + 2 \text{NH2CH2CH2NH2} \rightarrow \text{C25H52N6O3} ]
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted urea and amine derivatives, which have significant applications in different fields.
Scientific Research Applications
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-hexadecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-dodecylurea
- 1,1-Bis[2-(carbamoylamino)ethyl]-3-tetradecylurea
Uniqueness
1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea is unique due to its longer octadecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic and amphiphilic characteristics.
Properties
CAS No. |
94134-81-3 |
|---|---|
Molecular Formula |
C25H52N6O3 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
1,1-bis[2-(carbamoylamino)ethyl]-3-octadecylurea |
InChI |
InChI=1S/C25H52N6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-30-25(34)31(21-19-28-23(26)32)22-20-29-24(27)33/h2-22H2,1H3,(H,30,34)(H3,26,28,32)(H3,27,29,33) |
InChI Key |
VVVFBPLCHYHUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)N(CCNC(=O)N)CCNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


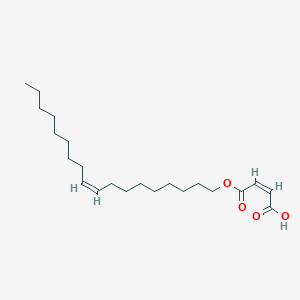
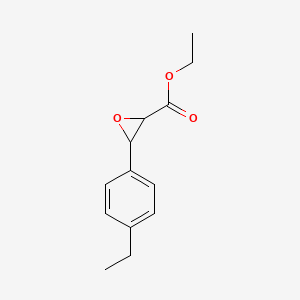
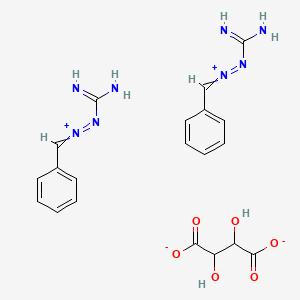
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)





